Co-evaporation enables atomic-level compositional precision in Copper-Gallium-Selenium (CGS) and Copper-Indium-Gallium-Selenide (CIGS) thin films. This technique involves simultaneous thermal evaporation of elemental sources (Cu, Ga, In, Se) under high vacuum conditions. Precise control over evaporation rates and substrate temperature (typically 400-600°C) facilitates the formation of the chalcopyrite phase with optimal optoelectronic properties. A critical advancement is the multi-stage co-evaporation process, where elemental fluxes are sequentially modulated to create Cu-poor/Cu-rich/Cu-poor compositional gradients. This approach enhances grain growth and reduces defect density, yielding CIGS films with exceptional crystallinity and photovoltaic efficiencies exceeding 23% on rigid substrates [9]. Stoichiometric deviations as small as ±0.5% significantly impact electronic properties; Cu deficiency (Cu/(In+Ga) ≈ 0.85-0.95) promotes p-type conductivity through copper vacancy formation, while excess selenium (Se/metal >1) suppresses Se vacancy-related recombination centers [6] [9].
Magnetron sputtering offers industrial-scale deposition of CIGS absorbers on diverse substrates, including glass, polyimide, and metal foils. Selenium-rich, copper-poor ceramic quaternary targets (e.g., Cu:In:Ga:Se = 21.9:19.3:7.4:51.4 at%) enable stoichiometric film transfer without toxic H₂Se gas. During sputtering, substrate temperatures (~200°C) are maintained to prevent excessive Se loss, though a post-deposition annealing step (450-600°C) in inert atmospheres remains essential for crystallinity enhancement. Key innovations include:
Table 1: Vacuum Deposition Parameters and Performance Characteristics
Technique | Substrate Temp. | Post-Treatment | Se/Metal Ratio | Grain Size | Max. Efficiency |
---|---|---|---|---|---|
Multi-stage Co-evaporation | 500-600°C | None | >1.05 | 1-2 μm | 23.6% |
Selenide Sputtering | 200°C | 600°C N₂ annealing | 0.95-1.02 | 40-50 nm | 17.8% (module) |
Alloy Sputtering | 200°C | 450°C Se-free annealing | 0.90-0.98 | 20-45 nm | 6.5% (ultra-thin) |
Metal halide precursors enable low-cost, solution-based synthesis of CGS/CIGS nanoparticles and thin films. A patented method utilizes copper chloride (CuCl₂) and gallium chloride (GaCl₃) dissolved in hydrazine hydrate/amine solvents. Hydrazine acts as a reducing agent and complexing ligand, facilitating homogeneous precursor formation. Spin-coating or doctor-blading deposits the precursor solution onto substrates, followed by pyrolysis at 300-500°C under inert atmospheres. This process yields stoichiometric CuGaSe₂ films with >99% phase purity and controlled grain sizes (50-200 nm). The chloride route minimizes oxygen contamination compared to nitrate precursors, enhancing electrical properties [1] [5].
Electrodeposition offers room-temperature, scalable deposition of metallic Cu-In-Ga precursor stacks. Key advances include:
Table 2: Solution-Phase Precursor Systems for CGS/CIGS
Precursor Type | Solvent System | Thermal Treatment | Key Advantages | Limitations |
---|---|---|---|---|
Metal Halides/Hydrazine | Hydrazine hydrate | 300-500°C pyrolysis | Oxygen-free; high phase purity | Hydrazine toxicity |
Metal Nitrates/Citrate | Ethylene glycol/citric acid | 400°C selenization | Polymerizable; low cost | Carbon residue risk |
Electrodeposited Alloys | Aqueous electrolytes | 550°C Se vapor | Scalable; low material waste | Requires selenization |
Low-temperature processing (<450°C) is critical for thermally sensitive flexible substrates (polyimide, metal foils). Solvent-driven approaches utilize high-boiling-point solvents like ethanolamine or diethylenetriamine to dissolve metal salts and Se powder. After coating, controlled solvent evaporation induces supersaturation and crystallization at temperatures as low as 250°C. On polyimide, this yields CIGS films with 16.2% efficiency and excellent mechanical flexibility. Sodium doping—essential for carrier concentration optimization—is achieved via NaF layers deposited prior to the absorber or sodium-incorporated flexible substrates [3] [5] [9].
Hybrid inks blend nanoparticles with molecular precursors to balance crystallization control and processability:
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